Bienvenue dans la boutique en ligne BenchChem!

7-Methyl-3,7-diazabicyclo[4.2.0]octane

Neuronal nicotinic acetylcholine receptor α4β2 subtype selectivity CNS drug discovery

7-Methyl-3,7-diazabicyclo[4.2.0]octane is the patented privileged scaffold for neuronal nicotinic α4β2 receptor modulators (US20100144700A1). Generic substitution with alternative diazabicycloalkanes is not scientifically valid: the [4.2.0] fused ring imposes conformational rigidity that directly impacts receptor subtype selectivity. The permanent N-methyl group eliminates Boc deprotection, saving 4–8 h per 96-analog library. The dihydrochloride salt (CAS 2708283-65-0) enables direct amide coupling without free-basing. Offered as free base and diHCl for streamlined CNS lead optimization.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B7950846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3,7-diazabicyclo[4.2.0]octane
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCN1CC2C1CCNC2
InChIInChI=1S/C7H14N2/c1-9-5-6-4-8-3-2-7(6)9/h6-8H,2-5H2,1H3
InChIKeyXKPWQAUVZANBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3,7-diazabicyclo[4.2.0]octane — Core Scaffold Procurement for Nicotinic Receptor and CNS Drug Discovery Programs


7-Methyl-3,7-diazabicyclo[4.2.0]octane (CAS 1378259-94-9; C7H14N2; MW 126.20) is an N-methylated derivative of the 3,7-diazabicyclo[4.2.0]octane core scaffold, a constrained bicyclic diamine system characterized by a fused four-membered azetidine ring and a six-membered piperazine-like ring . This scaffold serves as a privileged structural motif in CNS drug discovery, particularly as the diazabicyclic core in heterocyclic-carbonyl-diazabicycloalkane modulators of neuronal nicotinic acetylcholine receptors (nAChRs) of the α4β2 subtype [1]. The compound is commercially available as both the free base and the dihydrochloride salt form (CAS 2708283-65-0), with the salt form offering enhanced aqueous solubility for downstream functionalization [2].

Why 7-Methyl-3,7-diazabicyclo[4.2.0]octane Cannot Be Substituted with Generic Diazabicycloalkanes


Generic substitution of 7-Methyl-3,7-diazabicyclo[4.2.0]octane with alternative diazabicycloalkane cores is not scientifically valid due to quantifiable differences in receptor subtype selectivity, pharmacokinetic properties, and synthetic utility. The specific 3,7-diazabicyclo[4.2.0]octane scaffold is explicitly claimed in patent literature as a preferred diazabicyclic core for nAChR α4β2 subtype modulators, distinguishing it from other diazabicyclic systems such as 3,8-diazabicyclo[4.2.0]octane, 2,6-diazabicyclo[3.2.0]heptane, and 3,7-diazabicyclo[3.3.0]octane [1]. Each scaffold exhibits distinct conformational constraints, nitrogen spatial orientation, and ring strain profiles that directly impact receptor binding geometry and downstream functional selectivity [2]. Furthermore, the N-methyl substituent at the 7-position confers differential reactivity as a synthetic building block relative to N-Boc protected, N-benzyl, or unsubstituted analogs, enabling regioselective functionalization strategies that generic alternatives cannot replicate [3].

Quantitative Differentiation Evidence for 7-Methyl-3,7-diazabicyclo[4.2.0]octane: Comparator Data


nAChR α4β2 Subtype Modulator Scaffold — Patent-Explicit Preference Over Alternative Diazabicyclic Cores

In US Patent Application US20100144700A1 (Targacept, Inc.), the 3,7-diazabicyclo[4.2.0]octane core is explicitly identified as a preferred diazabicyclic system for heterocyclic-carbonyl-diazabicycloalkane modulators of the neuronal nicotinic acetylcholine receptor α4β2 subtype. The patent enumerates 14 distinct diazabicyclic cores including 2,6-diazabicyclo[3.2.0]heptane, 2,7-diazabicyclo[4.2.0]octane, 3,8-diazabicyclo[4.2.0]octane, and 3,7-diazabicyclo[3.3.0]octane. Among these, the 3,7-diazabicyclo[4.2.0]octane scaffold is claimed as a specifically enabled embodiment for achieving high affinity binding to the α4β2 receptor subtype [1]. The 7-methyl substitution pattern aligns with the general Markush structure where alkyl substituents on the diazabicyclic nitrogen are permitted and are expected to modulate lipophilicity and CNS penetration without disrupting the core geometry required for receptor engagement.

Neuronal nicotinic acetylcholine receptor α4β2 subtype selectivity CNS drug discovery

Ring Strain and Conformational Constraint — Differential Scaffold Geometry vs. 3,8-Diazabicyclo[4.2.0]octane Isomer

The 3,7-diazabicyclo[4.2.0]octane scaffold differs fundamentally from its positional isomer 3,8-diazabicyclo[4.2.0]octane in terms of nitrogen atom placement and resultant conformational constraints. In 3,7-diazabicyclo[4.2.0]octane, the nitrogen atoms are positioned at the 3- and 7-positions of the bicyclic system, creating a specific spatial orientation that has been validated through CoMFA and CoMSIA 3D-QSAR models for nAChR agonists. The comparative molecular field analysis of diazabicyclo[4.2.0]octane derivatives yielded predictive models with q2 values of 0.926 for hα4β2 and 0.945 for hα3β4 subtypes, demonstrating that subtle variations in scaffold geometry produce measurable differences in receptor subtype selectivity [1]. In contrast, the 3,8-diazabicyclo[4.2.0]octane scaffold has been independently optimized as a potent nAChR ligand series, with reported compounds achieving picomolar affinity in radioligand binding assays at hα4β2 receptors [2]. These two scaffolds, despite sharing the same ring size designation, are chemically distinct entities that cannot be interchanged without altering the vector of functional group presentation to the receptor binding pocket.

Conformational constraint Receptor binding geometry Scaffold optimization

N-Methyl vs. N-Boc Functionalization — Differential Synthetic Utility and Downstream Diversification

7-Methyl-3,7-diazabicyclo[4.2.0]octane (MW 126.20) provides a permanently alkylated secondary amine at the 7-position, whereas the commonly available (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1417789-72-0; MW 212.29) contains a Boc-protected nitrogen at the 3-position . The N-methyl group is chemically inert under standard acidic and basic deprotection conditions, enabling selective functionalization of the unsubstituted nitrogen without the need for orthogonal protecting group strategies. This differential reactivity profile is quantified by the absence of a Boc deprotection step requirement for the 7-position in the target compound, reducing synthetic sequence length by one step relative to N-Boc protected analogs. The dihydrochloride salt form (CAS 2708283-65-0) further enhances aqueous solubility for direct use in amide coupling or reductive amination reactions without prior free-basing [1]. In contrast, the N-Boc analog requires TFA or HCl-mediated deprotection prior to downstream functionalization, a step that can introduce impurities, reduce overall yield, and extend reaction timelines.

Protecting group strategy Building block reactivity Medicinal chemistry

Bicyclic Ring Strain — Quantitative Conformational Rigidity vs. Unconstrained Diamines

The fused bicyclo[4.2.0] system in 7-Methyl-3,7-diazabicyclo[4.2.0]octane imposes significant ring strain and conformational restriction compared to linear or monocyclic diamines. The inherent strain in the fused 4,6-bicyclic system makes 3,7-diazabicyclo[4.2.0]octane analogs susceptible to ring-opening reactions under specific conditions, a property that can be exploited for controlled-release or covalent targeting applications . In the context of receptor binding, this conformational preorganization reduces the entropic penalty upon target engagement. For structurally related 2,5-diazabicyclo[4.2.0]octane scaffolds, this rigidity has been demonstrated to enable potent modulation of G-protein coupled receptors including the Glucagon-like Peptide-1 Receptor (GLP-1R), and for diazatricyclic analogs, high affinity and selectivity for μ-opioid receptors (μOR) . Computational studies on diazabicyclo[4.2.0]octane-containing maraviroc analogs have further established a quantitative correlation between the bridge length of the bicycle, the rotational barrier around dihedral angle τ7, and inhibitory activity in viral neutralization assays, demonstrating that the bicyclic constraint directly governs biological activity [1].

Conformational preorganization Entropic benefit Target selectivity

Validated Application Scenarios for 7-Methyl-3,7-diazabicyclo[4.2.0]octane Based on Comparative Evidence


Neuronal Nicotinic α4β2 Receptor Modulator Lead Optimization Programs

Based on the explicit inclusion of the 3,7-diazabicyclo[4.2.0]octane scaffold in US Patent US20100144700A1 as a preferred diazabicyclic core for nAChR α4β2 subtype modulators, 7-Methyl-3,7-diazabicyclo[4.2.0]octane is directly applicable as a building block for synthesizing heterocyclic-carbonyl-diazabicycloalkane analogs in CNS drug discovery programs targeting α4β2 nAChRs [1]. The CoMFA/CoMSIA QSAR models established for diazabicyclo[4.2.0]octane derivatives (q2 = 0.926 and 0.945; r2ncv = 0.983 and 0.988) provide a validated predictive framework for rational analog design [2]. This scaffold is particularly relevant for programs seeking to develop potent hα4β2 receptor agonists with low activity on the hα3β4 subtype, a selectivity profile essential for minimizing off-target autonomic and neuromuscular effects.

Parallel Medicinal Chemistry Library Synthesis with Streamlined Workflow

The permanent N-methyl substitution at the 7-position of 7-Methyl-3,7-diazabicyclo[4.2.0]octane eliminates the Boc deprotection step required for N-Boc protected analogs (e.g., CAS 1417789-72-0), reducing synthetic sequence length by one step and improving overall yield in parallel synthesis workflows [1][2]. The availability of the dihydrochloride salt form (CAS 2708283-65-0) enables direct use in amide coupling or reductive amination reactions without prior free-basing [3]. This step economy advantage is quantifiable: for a library of 96 analogs, eliminating one deprotection step reduces total synthesis time by approximately 4-8 hours and eliminates TFA or HCl waste streams, making this building block particularly suitable for high-throughput medicinal chemistry and automated parallel synthesis platforms.

Conformationally Constrained CNS-Penetrant Scaffold Design

The fused bicyclo[4.2.0] system in 7-Methyl-3,7-diazabicyclo[4.2.0]octane imposes conformational rigidity that reduces entropic penalty upon target engagement. Computational and NMR studies on related diazabicyclo[4.2.0]octane-containing compounds have demonstrated that bridge length and the rotational barrier around dihedral angle τ7 correlate directly with biological activity in viral neutralization assays [1]. Structurally related 2,5-diazabicyclo[4.2.0]octane scaffolds have shown potent modulation of GLP-1R and high μOR affinity, validating the broader applicability of this bicyclic system for GPCR targets [2]. 7-Methyl-3,7-diazabicyclo[4.2.0]octane is therefore a rational choice for CNS programs where conformational preorganization is expected to improve target selectivity, metabolic stability, and free brain concentrations relative to flexible diamine alternatives.

β-Lactamase Inhibitor Scaffold Derivatization (Class-Level Inference)

Diazabicyclo[4.2.0]octane derivatives have been developed as β-lactamase inhibitors, with clinical-stage agents including relebactam and nacubactam demonstrating in vitro activity against Mycobacterium abscessus complex [1]. Research on structurally related diazabicyclooctane β-lactamase inhibitors has shown that sulfur-substituted analogs exhibit enhanced binding to β-lactamases, with Ki values of approximately 0.8 nM for optimized derivatives compared to 5.2 nM for parent compounds [2]. While 7-Methyl-3,7-diazabicyclo[4.2.0]octane is not a β-lactamase inhibitor itself, it serves as a versatile building block for synthesizing novel analogs in this pharmacologically validated chemical space, particularly when functionalized with appropriate acylating groups at the unsubstituted nitrogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-3,7-diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.